(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2S/c1-13(2)15-6-4-14(5-7-15)10-19(26)24-21-25(8-9-27-3)20-17(23)11-16(22)12-18(20)28-21/h4-7,11-13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRQDHKMKLTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 366.4 g/mol. The structure incorporates multiple functional groups that enhance its chemical reactivity and biological properties. The presence of fluorine atoms and a methoxy group contributes to its unique electronic characteristics, potentially influencing its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazole core.
- Introduction of the difluoro and methoxyethyl groups.
- Coupling with the isopropylphenyl acetamide segment.
- Purification through recrystallization or chromatography.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related benzodioxole derivatives have demonstrated significant activity against various cancer cell lines, including Hep3B (hepatocellular carcinoma). In cell cycle analysis, these compounds were shown to induce G2-M phase arrest, suggesting a mechanism for their anticancer effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | G2-M phase arrest |
| Doxorubicin | Hep3B | 7.4 | G2-M phase arrest |
Anti-inflammatory Activity
Compounds containing similar thiazole structures have been evaluated for their anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, mediators of inflammation. Preliminary findings suggest that derivatives of this compound may exhibit significant anti-inflammatory effects .
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed using the DPPH radical scavenging assay. These studies indicate that certain derivatives possess considerable antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .
Case Studies
- Anticancer Study : A study investigated the effects of synthesized benzodioxole derivatives on Hep3B cells, revealing that compound 2a significantly reduced α-fetoprotein secretion and induced cell cycle arrest similar to doxorubicin. This suggests a promising avenue for further exploration in cancer therapeutics .
- Anti-inflammatory Evaluation : Another study focused on the structural activity relationship (SAR) among thiazole derivatives demonstrated that specific substitutions enhance COX inhibition, indicating potential for developing new anti-inflammatory agents .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with benzo[d]thiazole scaffolds exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study examining the effects of various benzo[d]thiazole derivatives on cancer cell lines found that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells.
Antimicrobial Activity
The biological activity profile includes antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar compounds can effectively inhibit bacterial growth. The specific activity of this compound against various microbial strains remains to be fully elucidated through empirical testing . The mechanism of action may involve interaction with specific biological targets such as enzymes or receptors.
Case Studies
- Anticancer Activity : In a study examining various benzo[d]thiazole derivatives, it was found that certain modifications significantly enhanced cytotoxicity against specific cancer cell lines, indicating the potential of this compound in cancer therapy.
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of substituted benzo[d]thiazoles against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into this compound's efficacy.
Potential Applications
The unique structural features of (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide suggest several potential applications:
- Pharmaceutical Development : Due to its anticancer and antimicrobial properties, this compound could serve as a lead in drug discovery programs targeting cancer and infectious diseases.
- Analytical Chemistry : The compound may be utilized as an analytical reagent for detecting specific biological markers or compounds in clinical samples .
Comparison with Similar Compounds
Core Structural Features
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 4,6-difluoro substituents enhance electrophilicity compared to dimethyl () or trifluoromethyl () groups.
- Solubility : The 2-methoxyethyl group in the target compound improves hydrophilicity relative to the lipophilic trifluoromethyl () or sulfamoyl () groups.
Spectral Data Comparison
Infrared (IR) Spectroscopy :
¹H-NMR Analysis :
Pharmacological Implications (Hypothetical)
- : Trifluoromethylbenzothiazoles exhibit kinase inhibition or antimicrobial activity .
- : Sulfamoyl-substituted benzothiazoles are explored as diuretics or carbonic anhydrase inhibitors .
- Target Compound : The 4-isopropylphenyl group may enhance metabolic stability, while difluoro substituents could improve binding to hydrophobic enzyme pockets.
Q & A
Q. What synthetic strategies are optimal for preparing (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide?
- Methodological Answer : A carbodiimide-mediated coupling reaction (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base is effective for forming acetamide bonds. Refluxing in ethanol with glacial acetic acid as a catalyst (2–4 hours) can enhance yield, as demonstrated in analogous syntheses of thiazole-acetamide derivatives . Adjust solvent polarity (e.g., methanol/acetone mixtures) for crystallization .
Q. How can the structure and purity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Analyze chemical shifts for benzo[d]thiazole protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- X-ray Crystallography : Resolve stereochemistry (Z-configuration) and verify intramolecular hydrogen bonding patterns .
Q. What purification techniques are recommended for isolating the target compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates. Recrystallization from methanol:acetone (1:1) improves purity, as shown in structurally related acetamide derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent Variation : Modify the 4-isopropylphenyl group (e.g., replace with fluorophenyl or bromophenyl) and assess biological activity shifts .
- Stereochemical Probes : Synthesize the (E)-isomer and compare pharmacokinetic properties via HPLC or chiral separation techniques .
Q. What computational methods are suitable for predicting binding interactions of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or oxidoreductases). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) to assess stability, referencing benzo[d]thiazole docking studies in similar frameworks .
Q. How should conflicting biological activity data (e.g., antioxidant vs. antimicrobial results) be resolved?
- Methodological Answer :
Q. What in vitro assays are appropriate for evaluating metabolic stability?
- Methodological Answer : Use liver microsomal assays (human or rodent) with LC-MS/MS quantification. Monitor degradation of the compound over 60 minutes at 37°C, as applied in antioxidant studies of acetamide derivatives .
Q. How can the Z-configuration of the imine bond be rigorously confirmed?
- Methodological Answer :
- X-ray Crystallography : Directly resolve spatial arrangement .
- NOESY NMR : Detect proximity between the 2-methoxyethyl group and benzo[d]thiazole protons, confirming the (Z)-geometry .
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer :
Q. How can enantiomeric separation be achieved if racemization occurs during synthesis?
- Methodological Answer :
Use chiral stationary phases (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) mobile phase. Compare retention times with synthetic standards, as described for stereochemically complex acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
